(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a complex organic molecule featuring a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Bromination: Introduction of the bromine atom at the 5-position of the benzofuran ring.
Aldol Condensation: Formation of the methylidene group through an aldol condensation reaction.
Amine Substitution: Introduction of the butyl(methyl)amino group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the methylidene group can be reduced to form a single bond.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated benzofuran derivative.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(5-chloro-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
- (2Z)-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
Uniqueness
The presence of the bromine atom at the 5-position of the benzofuran ring in (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This distinguishes it from similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C24H24BrNO4 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[[butyl(methyl)amino]methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C24H24BrNO4/c1-4-5-8-26(3)13-18-19(27)9-14(2)22-23(28)21(30-24(18)22)12-17-11-15-10-16(25)6-7-20(15)29-17/h6-7,9-12,27H,4-5,8,13H2,1-3H3/b21-12- |
InChI Key |
VRUUNMIPXBSLSV-MTJSOVHGSA-N |
Isomeric SMILES |
CCCCN(C)CC1=C(C=C(C2=C1O/C(=C\C3=CC4=C(O3)C=CC(=C4)Br)/C2=O)C)O |
Canonical SMILES |
CCCCN(C)CC1=C(C=C(C2=C1OC(=CC3=CC4=C(O3)C=CC(=C4)Br)C2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.